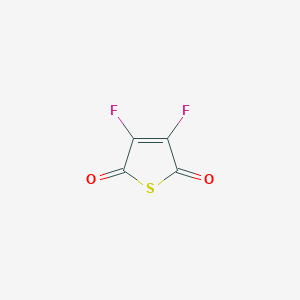
3,4-Difluoro-2,5-Thiophenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-2,5-Thiophenedione is an organofluorine compound with the molecular formula C4F2O2S It is characterized by the presence of two fluorine atoms and a thiophene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-2,5-dihydrothiophene-2,5-dione typically involves the fluorination of 2,5-dihydrothiophene-2,5-dione. One common method is the reaction of 2,5-dihydrothiophene-2,5-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of difluoro-2,5-dihydrothiophene-2,5-dione may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-2,5-Thiophenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3,4-Difluoro-2,5-Thiophenedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which difluoro-2,5-dihydrothiophene-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring structure also contributes to the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoronitrobenzene: Similar in having two fluorine atoms but differs in the presence of a nitro group and benzene ring.
Difluorothiophene: Lacks the dione functionality, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Difluoro-2,5-Thiophenedione is unique due to the combination of fluorine atoms and the thiophene ring with a dione functionality. This combination imparts distinct chemical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
142453-19-8 |
|---|---|
Formule moléculaire |
C4F2O2S |
Poids moléculaire |
150.11 g/mol |
Nom IUPAC |
3,4-difluorothiophene-2,5-dione |
InChI |
InChI=1S/C4F2O2S/c5-1-2(6)4(8)9-3(1)7 |
Clé InChI |
CINLICWHZBQURB-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)SC1=O)F)F |
SMILES canonique |
C1(=C(C(=O)SC1=O)F)F |
Synonymes |
2,5-Thiophenedione,3,4-difluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















